molecular formula C17H15N3O3S B5605722 6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE

6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE

Cat. No.: B5605722
M. Wt: 341.4 g/mol
InChI Key: XTNNHYQKCKTMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are a class of compounds that have shown significant potential in medicinal chemistry, particularly in the treatment of cancer and other diseases .

Preparation Methods

The synthesis of 6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 6-methoxy-4-methylquinazoline with 4-nitrobenzyl chloride in the presence of a base to form the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE include other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also exhibit anticancer properties but differ in their specific molecular targets and mechanisms of action . The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-methoxy-4-methyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-15-9-14(23-2)7-8-16(15)19-17(18-11)24-10-12-3-5-13(6-4-12)20(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNNHYQKCKTMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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